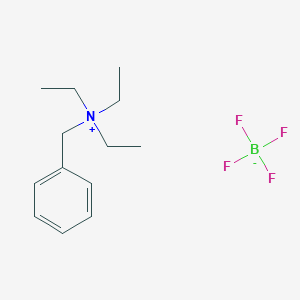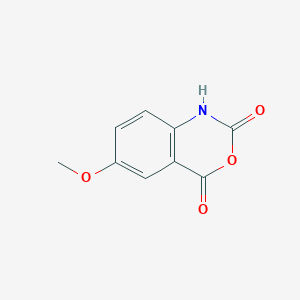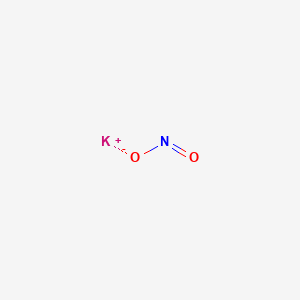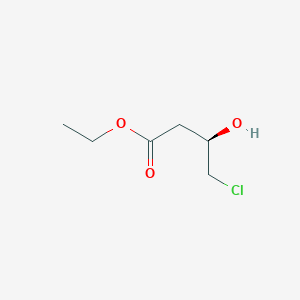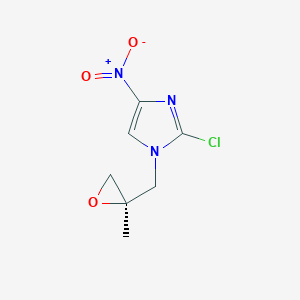
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN3O3 and its molecular weight is 217.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a crucial role in managing cellular processes by controlling the levels of key regulatory proteins such as cyclins and caspases .
Mode of Action
This compound acts as a selective, irreversible proteasome inhibitor . It binds to the proteasome and inhibits its function, leading to an accumulation of proteins in the cell. This can disrupt various cellular processes and lead to cell death .
Biochemical Pathways
The inhibition of the proteasome affects multiple biochemical pathways. It can lead to the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), which in turn activate both intrinsic and extrinsic caspase cascades . These changes can induce cell cycle arrest and apoptosis, particularly in cancer cells that are more dependent on the ubiquitin proteasome pathway .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . After intravenous administration, the plasma concentration of the compound declines rapidly in a biphasic manner . The high clearance is predominantly mediated by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis . The compound is excreted mainly as metabolites resulting from peptidase cleavage .
Result of Action
The inhibition of the proteasome by ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole can lead to potent proteasome inhibition in blood and a variety of tissues . This can result in the disruption of cellular processes and induction of cell death, particularly in cancer cells .
属性
IUPAC Name |
2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMDGYNOADBVSR-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439995 |
Source


|
| Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681490-93-7 |
Source


|
| Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
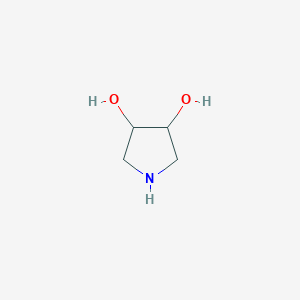
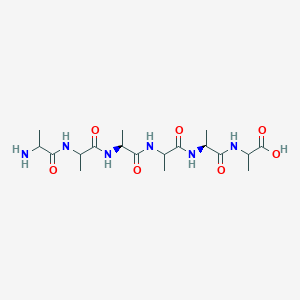
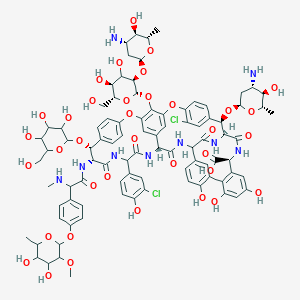
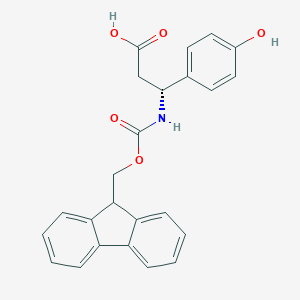


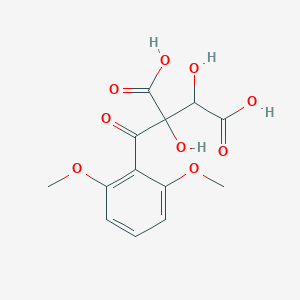

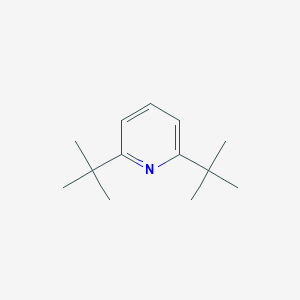
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
